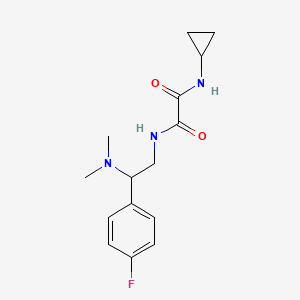![molecular formula C23H15N3O4S B2552364 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 922615-86-9](/img/structure/B2552364.png)
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound known for its diverse biological activities. Its structure combines a variety of functional groups including oxadiazole, benzofuran, and amide groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic synthesis:
Step 1 Synthesis of 1,3,4-oxadiazole: - Starting from a hydrazide, react it with an aromatic acid chloride to form the 1,3,4-oxadiazole ring. This step usually requires a dehydrating agent like polyphosphoric acid or concentrated sulfuric acid.
Step 2 Formation of Benzofuran Core: - The benzofuran core can be prepared via a cyclization reaction of a suitable precursor such as 2-hydroxybenzaldehyde with an active methylene compound in the presence of an acid catalyst.
Step 3 Coupling Reactions: - The oxadiazole and benzofuran intermediates are then coupled through a series of reactions, typically involving amide bond formation using reagents such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production may utilize more scalable methods such as continuous flow chemistry to ensure high yield and purity. Catalysts and solvent systems are optimized for large-scale synthesis to minimize cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: - The compound can undergo oxidation-reduction reactions, particularly involving the thioether group, transforming it into sulfoxide or sulfone derivatives.
Substitution: - Electrophilic aromatic substitution reactions can modify the aromatic rings, introducing new functional groups.
Hydrolysis and Aminolysis: - Hydrolysis of the amide bond under acidic or basic conditions can release the corresponding acid and amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, nitro groups introduced via reagents like halogens (Br2, Cl2), nitric acid.
Hydrolytic Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) environments.
Major Products:
Oxidation: : Sulfoxide or sulfone derivatives.
Substitution: : Halogenated or nitroaromatic derivatives.
Hydrolysis: : Corresponding acid and amine fragments.
Scientific Research Applications
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide finds applications across various scientific domains:
Chemistry: : Utilized in organic synthesis as a building block for complex molecule development.
Biology: : Studied for its potential as an antimicrobial agent due to its unique structure.
Medicine: : Investigated for anticancer properties, showing promise in inhibiting certain cancer cell lines.
Industry: : Employed as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide exerts its effects involves several pathways:
Molecular Targets: : It targets enzymes and receptors critical for cell proliferation and survival.
Pathways Involved: : Inhibits key signaling pathways such as PI3K/AKT and MAPK/ERK, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include various derivatives of oxadiazole and benzofuran:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Uniqueness:
The uniqueness of N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide lies in its thioether group, which imparts specific reactivity and biological activity not seen in its non-thioether analogs.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c1-31-15-7-4-6-14(11-15)21-25-26-23(30-21)24-20(27)18-12-17-16-8-3-2-5-13(16)9-10-19(17)29-22(18)28/h2-12H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXPFYZYTURGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2552283.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2552288.png)
![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/new.no-structure.jpg)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![6-(4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2552304.png)
